Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate
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Overview
Description
Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 2, a methyl group at position 4, and an oxo group at position 6 further defines its structure. The ethyl ester group attached to the propanoate chain enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate derivatives with additional oxo groups, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. The amino and oxo groups on the pyrimidine ring allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate can be compared with other pyrimidine derivatives, such as:
Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)butanoate: Similar structure but with a longer carbon chain.
Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate: Similar structure but with a shorter carbon chain.
Ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)benzoate: Similar structure but with an aromatic ring.
The uniqueness of Ethyl 3-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoate lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-3-16-8(14)5-4-7-6(2)12-10(11)13-9(7)15/h3-5H2,1-2H3,(H3,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEFSCNKODNQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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